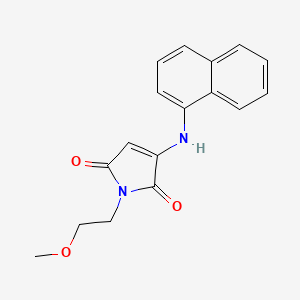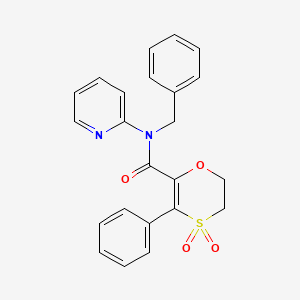![molecular formula C13H15NO5S B15106307 6-{[(1-Ethyl-2-hydroxyethyl)amino]sulfonyl}chromen-2-one](/img/structure/B15106307.png)
6-{[(1-Ethyl-2-hydroxyethyl)amino]sulfonyl}chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[(1-Ethyl-2-hydroxyethyl)amino]sulfonyl}chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(1-Ethyl-2-hydroxyethyl)amino]sulfonyl}chromen-2-one typically involves the reaction of chromen-2-one derivatives with sulfonyl chlorides and amines. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-{[(1-Ethyl-2-hydroxyethyl)amino]sulfonyl}chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted chromen-2-one derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-{[(1-Ethyl-2-hydroxyethyl)amino]sulfonyl}chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or modulating signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
6-{[(1-Ethyl-2-hydroxyethyl)amino]sulfonyl}chromen-2-one can be compared with other similar compounds such as:
Coumarin derivatives: Known for their anticoagulant and antimicrobial properties.
Indole derivatives: Exhibiting diverse biological activities including antiviral, anti-inflammatory, and anticancer effects.
Benzofuran derivatives: Studied for their potential therapeutic applications in various diseases.
Propiedades
Fórmula molecular |
C13H15NO5S |
|---|---|
Peso molecular |
297.33 g/mol |
Nombre IUPAC |
N-(1-hydroxybutan-2-yl)-2-oxochromene-6-sulfonamide |
InChI |
InChI=1S/C13H15NO5S/c1-2-10(8-15)14-20(17,18)11-4-5-12-9(7-11)3-6-13(16)19-12/h3-7,10,14-15H,2,8H2,1H3 |
Clave InChI |
JRLVTKDNYREPQT-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)NS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-3-(4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide](/img/structure/B15106241.png)
![methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B15106249.png)
![N-[4-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B15106253.png)

![6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15106277.png)
![1-[(4-Nitrophenyl)methyl]pyridin-1-ium](/img/structure/B15106282.png)
![2-{5-[4-(diethylamino)phenyl]-4-methyl(1,2,4-triazol-3-ylthio)}-N,N-bis(methyl ethyl)acetamide](/img/structure/B15106286.png)
![2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15106294.png)
![benzyl [3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B15106300.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15106309.png)
![6-cyclopropyl-3-methyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B15106310.png)
![1-Acetyl-4-{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}piperazine](/img/structure/B15106311.png)
![N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B15106321.png)
